N-cyclopropyl-N''-methylguanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N’'-methylguanidine hydroiodide is a chemical compound with the molecular formula C5H10IN3 It is known for its unique structure, which includes a cyclopropyl group and a methylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’'-methylguanidine hydroiodide typically involves the reaction of cyclopropylamine with methylisocyanate, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N-cyclopropyl-N’'-methylguanidine hydroiodide may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’'-methylguanidine hydroiodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with N-cyclopropyl-N’'-methylguanidine hydroiodide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from reactions involving N-cyclopropyl-N’'-methylguanidine hydroiodide depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-cyclopropyl-N’'-methylguanidine hydroiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’'-methylguanidine hydroiodide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-N’'-methylguanidine hydroiodide include other guanidine derivatives such as:
- N-cyclopropylguanidine
- N-methylguanidine
- N-cyclopropyl-N’'-ethylguanidine
Uniqueness
N-cyclopropyl-N’'-methylguanidine hydroiodide is unique due to its specific combination of a cyclopropyl group and a methylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-2-methylguanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.HI/c1-7-5(6)8-4-2-3-4;/h4H,2-3H2,1H3,(H3,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNMZNBSAVETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC1CC1.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.